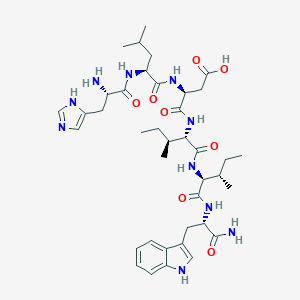
Endothelin (16-21) amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endothelin (16-21) amide, also known as this compound, is a useful research compound. Its molecular formula is C39H58N10O8 and its molecular weight is 794.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Endothelins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Endothelin peptides, particularly endothelin-1, interact with two primary receptors: ETA and ETB. The (16-21) fragment has been studied for its selective activity towards these receptors, providing insights into the structure–activity relationships (SAR) that dictate its biological effects.
- Vasoconstriction : Research indicates that the C-terminal residues (16-21) of endothelin are crucial for its vasoconstrictive activity. Studies have shown that modifications in this region can enhance or diminish receptor binding and activation .
- Receptor Selectivity : The (16-21) amide fragment has been used to develop selective agonists for the ETA receptor. For instance, truncated analogues have demonstrated varying degrees of potency in activating ETA receptors while exhibiting minimal activity on ETB receptors, highlighting its potential for targeted therapeutic interventions .
Structural Insights
Understanding the conformation and structural dynamics of endothelin (16-21) amide is essential for optimizing its pharmacological properties.
- Conformational Studies : NMR spectroscopy has revealed that the peptide can adopt an α-helical conformation under specific solvent conditions. This structural characteristic is pivotal in determining the peptide's interaction with receptors and its overall biological activity .
- Molecular Modeling : Computational studies have been employed to predict how modifications to the (16-21) sequence affect its binding affinity and efficacy at both ETA and ETB receptors. These models help in designing more effective endothelin analogues with improved therapeutic profiles .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Cardiovascular Diseases : Given its role in vasoconstriction, this compound analogues are being investigated for their potential to treat conditions such as hypertension and heart failure by selectively modulating endothelin receptor activity .
- Cancer Therapy : Endothelins are implicated in tumor growth and metastasis. Targeting endothelin receptors with specific agonists or antagonists derived from the (16-21) sequence may provide new avenues for cancer treatment by inhibiting tumor-induced angiogenesis .
Case Studies
Several studies have documented the applications of this compound in preclinical settings:
Propiedades
Número CAS |
122855-39-4 |
|---|---|
Fórmula molecular |
C39H58N10O8 |
Peso molecular |
794.9 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |
Clave InChI |
FWVZHRHXIMSTNH-IVGDYKFASA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Key on ui other cas no. |
122855-39-4 |
Secuencia |
HLDIIW |
Sinónimos |
endothelin (16-21) amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















